Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane core fused with an oxirane ring and a carbonitrile group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[221]heptane-2,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·Et2O) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonitrile position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include diols, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the spirocyclic structure provides rigidity and stability, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: Similar spirocyclic structure but with different substituents.
Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: Features a dioxane ring instead of an oxirane ring.
Bicyclo[2.2.1]heptane, 2-methyl-, exo-: Lacks the spirocyclic structure but shares the bicyclo[2.2.1]heptane core.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile is unique due to its combination of a spirocyclic structure with an oxirane ring and a carbonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C9H11NO/c10-5-8-9(11-8)4-6-1-2-7(9)3-6/h6-8H,1-4H2 |
InChI Key |
DTIFJASCSXNTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC23C(O3)C#N |
Origin of Product |
United States |
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